6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. Its unique structure features a chromen-2-one core, a dimethylamino group, and an acryloyl moiety, making it of significant interest in various scientific fields due to its potential biological and chemical properties. The compound is identified by the CAS number 1821457-35-5 and has been studied for its various applications, particularly in medicinal chemistry and materials science.
The synthesis of 6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 7-hydroxy-4-methylcoumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry dimethylformamide. This method allows for the formation of the desired chromenone structure through nucleophilic substitution and subsequent acylation steps.
For industrial production, continuous flow reactors may be employed to enhance efficiency and yield. Optimization of parameters such as temperature, pressure, and solvent choice is crucial for achieving high-quality results on a larger scale.
The molecular structure of 6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one can be described as follows:
The compound's molecular formula is , with a molecular weight of approximately 273.34 g/mol. The structural formula indicates the presence of multiple functional groups that can participate in various chemical reactions .
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one can undergo several types of chemical reactions:
The mechanism of action for 6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets within biological systems.
The specific binding interactions and conformational changes upon binding are areas of ongoing research, which aim to elucidate its full pharmacological profile .
The physical and chemical properties of 6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one are critical for understanding its behavior in different environments.
For example, IR spectroscopy reveals characteristic absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and aromatic C-H stretching vibrations .
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one has diverse applications across several scientific disciplines:
The versatility of this compound makes it a valuable candidate for further research into new therapeutic agents and materials with tailored functionalities .
Coumarins (1-benzopyran-2-ones) represent a privileged scaffold in medicinal chemistry due to their structural versatility, metabolic stability, and diverse bioactivity profiles. These naturally occurring or synthetically derived benzopyrones enable precise molecular modifications that enhance target selectivity and pharmacokinetic properties. The compound 6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one exemplifies strategic C-3/C-4 functionalization, merging electron-rich chromophores with pharmacophoric acryloyl motifs to optimize bioactivity.
The evolution of coumarins from natural isolates to synthetic therapeutics underscores their scaffold adaptability. Early discoveries like dicoumarol (isolated from moldy sweet clover) and warfarin established coumarins as anticoagulants by inhibiting vitamin K epoxide reductase [2] [8]. Modern derivatization expands their applications to oncology, neurology, and antimicrobial therapy:
Table 1: Evolutionary Milestones in Coumarin-Based Drug Development
Era | Key Compound | Structural Feature | Therapeutic Application |
---|---|---|---|
Pre-1950s | Dicoumarol | 4-Hydroxycoumarin dimer | Anticoagulant |
1950s–1980s | Warfarin | 3-Substituted 4-hydroxycoumarin | Antithrombotic |
1990s–Present | Coumoxystrobin | C-3 strobilurin mimic | Agricultural antifungal |
Present | Target compound | C-3 acryloyl, C-4 ethyl | Multimodal bioactivity |
Coumarins are classified by ring annulation and oxygenation patterns, which dictate their target engagement and physicochemical behavior:
C-3 Modifications critically influence bioactivity:
Table 2: Structural Classes and Prototypical Bioactivities
Class | Substituent Pattern | Example | Key Bioactivity |
---|---|---|---|
Simple coumarins | C-7 OH/O-alkyl | Scopoletin | Antioxidant, anti-inflammatory |
Furanocoumarins | Fused furan ring | Psoralen | DNA intercalation (PUVA therapy) |
Pyranocoumarins | Fused dihydropyran | Xanthyletin | Anticancer (tubulin inhibition) |
C-3 Modified | Acryloyl/heterocyclic at C-3 | Target compound | Multitarget kinase modulation |
Strategic functionalization at C-3 and C-4 maximizes steric, electronic, and pharmacokinetic properties:
C-4 alkyl/aryl groups (e.g., 4-ethyl) modulate lactone electrophilicity, enhancing stability and membrane permeability [1] [6].
Steric Optimization:
C-8 methylation (target compound) shields the C-7 hydroxy group, reducing glucuronidation and extending plasma half-life [6] [9].
Pharmacophore Synergy:
Table 3: Structure-Activity Relationship (SAR) of C-3/C-4 Modifications
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
C-3 | Dimethylamino acryloyl | Strong electron-donor | Enhanced DNA intercalation, kinase inhibition |
C-3 | Thiadiazole | Moderate π-acceptor | Antibacterial (PBP2a binding) |
C-4 | Ethyl | Electron-donating + steric | Improved metabolic stability |
C-4 | Phenyl | π-Stacking moiety | Anticancer (tubulin polymerization arrest) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1